

Technical Guide: 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(difluoromethyl)pyridine

Cat. No.: B598245

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(difluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a difluoromethyl group and a reactive chlorine atom on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. The incorporation of fluorine-containing moieties is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, safety, and potential applications of **2-Chloro-4-(difluoromethyl)pyridine**.

Chemical and Physical Properties

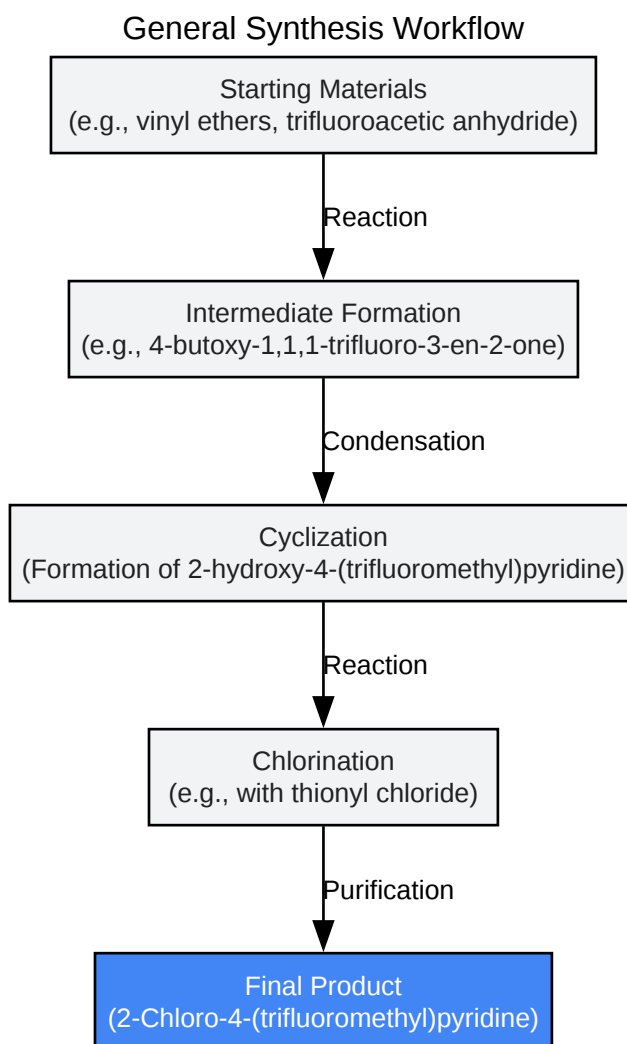
A summary of the key quantitative data for **2-Chloro-4-(difluoromethyl)pyridine** is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ ClF ₂ N	[1]
Molecular Weight	163.55 g/mol	[1]
CAS Number	1204296-03-6	[1]
Boiling Point	202.6 °C at 760 mmHg	[1]
Density	1.334 g/cm ³	[1]
Flash Point	76 °C	[1]
Appearance	-	[1]
Melting Point	N/A	[1]
IUPAC Name	2-chloro-4-(difluoromethyl)pyridine	[2]
Smiles	<chem>C1=CN=C(C=C1C(F)F)Cl</chem>	[1]
InChI Key	CQNIYQCVDLBGPY-UHFFFAOYSA-N	[1]

Synthesis

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. While a specific, detailed experimental protocol for the industrial-scale synthesis of **2-Chloro-4-(difluoromethyl)pyridine** is not readily available in the public domain, a representative synthesis for the analogous compound, 2-chloro-4-(trifluoromethyl)pyridine, has been described.[3] This process typically involves a multi-step sequence starting from simpler precursors.

A generalized workflow for the synthesis of such compounds can be visualized as a sequence of key chemical transformations. This often involves the construction of the pyridine ring followed by chlorination and fluorination steps.



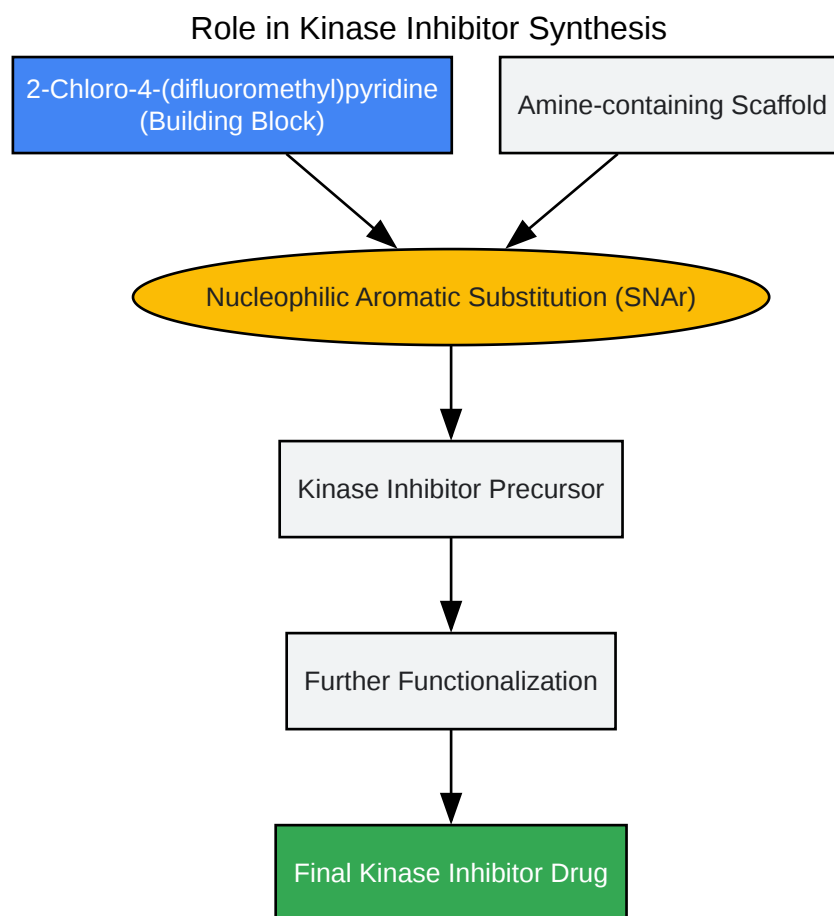
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Caption: Generalized synthetic workflow for 2-chloro-4-(trifluoromethyl)pyridine.

Applications in Drug Discovery

Fluorinated building blocks like **2-Chloro-4-(difluoromethyl)pyridine** are pivotal in the development of novel therapeutics. The trifluoromethylpyridine scaffold, a close analog, is present in numerous FDA-approved drugs and clinical candidates.^[4] These compounds often serve as key intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

The general role of such building blocks in the synthesis of a kinase inhibitor can be illustrated as follows:



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Caption: General scheme for the use of **2-Chloro-4-(difluoromethyl)pyridine** in synthesizing kinase inhibitors.

The strategic incorporation of the difluoromethylpyridine moiety can enhance a molecule's metabolic stability and its ability to bind to the target protein, ultimately improving its pharmacokinetic and pharmacodynamic profile.[4]

Experimental Protocols

General Handling and Storage

2-Chloro-4-(difluoromethyl)pyridine should be handled in a well-ventilated area, preferably in a chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] The compound should be stored in a

tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized protocol for a nucleophilic aromatic substitution reaction, a common application for this type of compound.

Objective: To synthesize a substituted aminopyridine derivative.

Materials:

- **2-Chloro-4-(difluoromethyl)pyridine**
- A primary or secondary amine
- A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
- An appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP, or dimethylformamide - DMF)
- Standard laboratory glassware and workup reagents

Procedure:

- In a clean, dry reaction flask, dissolve **2-Chloro-4-(difluoromethyl)pyridine** (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen solvent.
- Add the non-nucleophilic base (2.0-3.0 equivalents) to the reaction mixture.
- Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and stir for several hours.
- Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the desired substituted aminopyridine.

Safety Information

2-Chloro-4-(difluoromethyl)pyridine is a hazardous chemical and should be handled with care. The following is a summary of its hazard classifications and precautionary statements.

Hazard	Description
GHS Pictograms	GHS07 (Exclamation Mark)[1]
Signal Word	Warning[1]
Hazard Statements	H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-4-(difluoromethyl)pyridine is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique properties, conferred by the difluoromethyl group, make it an attractive component for the design of new therapeutic agents. Proper handling, storage, and a thorough understanding of its reactivity are essential for its safe and effective use in a research and development setting.

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-(difluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598245#2-chloro-4-difluoromethyl-pyridine-molecular-weight>]

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